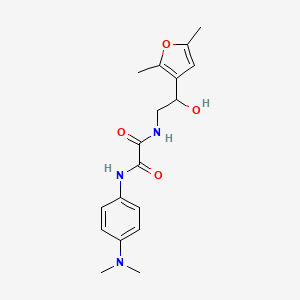

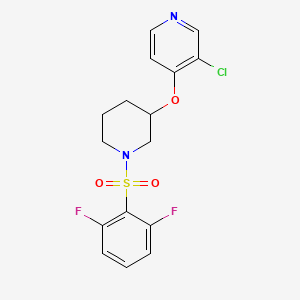

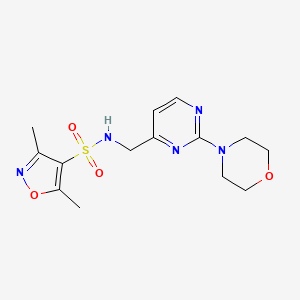

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide, also known as Furasemide, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical properties, which make it an ideal candidate for a range of applications in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

Synthesis and Derivatization

The synthesis and derivatization of sulfonamides, including those similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide, have been explored due to their potential in various scientific applications. For example, novel methods for preparing arylsulfonylthiophene- and furan-2-sulfonamides involve chlorosulfonation and free radical bromination, leading to amine derivatives. These compounds, through demethylation and alkylation, demonstrate the versatility of sulfonamides in chemical synthesis and their potential as intermediates in pharmaceutical development (Hartman & Halczenko, 1990).

Corrosion Inhibition

Research on derivatives of furan-2-sulfonamides has shown their efficacy as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate that these compounds increase inhibition efficiency with concentration and provide insights into the protective layer formation on metal surfaces. Such applications highlight the role of sulfonamides in industrial processes and materials science (Sappani & Karthikeyan, 2014).

Antiglaucoma Agents

Sulfonamides incorporating furan and thiophene moieties have been studied for their inhibitory effects on carbonic anhydrase, showing potential as topical intraocular pressure lowering agents in antiglaucoma therapy. These findings suggest a promising area for the development of new therapeutic agents beyond currently available treatments (Ilieș et al., 2000).

Cross-Coupling Reactions

The utility of (hetero)aromatic sulfonamides in cross-coupling reactions has been highlighted, with methodologies enabling the synthesis of bi(hetero)aryl scaffolds. Such reactions are crucial in drug discovery, offering a pathway to synthesize complex molecules efficiently (Ran et al., 2018).

Role in Drug Discovery

Furans, thiophenes, and their derivatives play a significant role in drug discovery, serving as scaffolds and synthons in the development of therapeutic agents. Their incorporation into drug molecules can modulate biological activity and improve pharmacokinetic properties, underscoring their importance in medicinal chemistry (Sperry & Wright, 2005).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S2/c1-16-7-5-13(9-11-4-6-17-10-11)19(14,15)12-3-2-8-18-12/h2-4,6,8,10H,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJERORKSEFQZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)

![3-[(3-Methoxypropyl)carbamoyl]propanoic acid](/img/structure/B2533815.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole](/img/structure/B2533818.png)

![1-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2533820.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2533824.png)